molecular formula C17H23N3O4 B2875747 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide CAS No. 2034389-98-3

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide

Cat. No.: B2875747
CAS No.: 2034389-98-3
M. Wt: 333.388
InChI Key: UQHRKMMLWYYHEM-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxolane ring, a pyrrolidine ring, and a pyridine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Scientific Research Applications

2-(Oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of pyridine-3-carboxylic acid with oxolane-3-ol in the presence of a dehydrating agent to form the oxolan-3-yloxy derivative. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions may introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the oxolane and pyridine components but differs in its functional groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine structure and are studied for their biological activity.

Uniqueness

What sets 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide apart is its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)24-13-6-11-23-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRKMMLWYYHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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